10-Hydroxy Naltrexone Methyl Ether

opioid pharmacology structure-activity relationship naltrexone derivatives

10-Hydroxy Naltrexone Methyl Ether (CAS 96445-12-4; systematic name (5α)-17-(Cyclopropylmethyl)-4,5-epoxy-10,14-dihydroxy-3-methoxy-morphinan-6-one) is a semi-synthetic morphinan derivative belonging to the opioid antagonist chemotype of naltrexone (1). The molecule is distinguished from the parent drug naltrexone by the introduction of a hydroxyl substituent at the benzylic C-10 position together with methylation at the C-3 phenolic oxygen.

Molecular Formula C21H25NO5
Molecular Weight 371.4 g/mol
Cat. No. B13408300
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name10-Hydroxy Naltrexone Methyl Ether
Molecular FormulaC21H25NO5
Molecular Weight371.4 g/mol
Structural Identifiers
SMILESCOC1=C2C3=C(C=C1)C(C4C5(C3(CCN4CC6CC6)C(O2)C(=O)CC5)O)O
InChIInChI=1S/C21H25NO5/c1-26-14-5-4-12-15-17(14)27-19-13(23)6-7-21(25)18(16(12)24)22(10-11-2-3-11)9-8-20(15,19)21/h4-5,11,16,18-19,24-25H,2-3,6-10H2,1H3/t16?,18-,19+,20+,21-/m1/s1
InChIKeyJAERZOFTLPSTBG-NDSPWTRSSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





10-Hydroxy Naltrexone Methyl Ether: A Critical Intermediate and Differentiated Naltrexone-Derivative Reference Standard


10-Hydroxy Naltrexone Methyl Ether (CAS 96445-12-4; systematic name (5α)-17-(Cyclopropylmethyl)-4,5-epoxy-10,14-dihydroxy-3-methoxy-morphinan-6-one) is a semi-synthetic morphinan derivative belonging to the opioid antagonist chemotype of naltrexone (1). [1] The molecule is distinguished from the parent drug naltrexone by the introduction of a hydroxyl substituent at the benzylic C-10 position together with methylation at the C-3 phenolic oxygen. [1] First described as the trapped intermediate 10-Hydroxynaltrexone 3-Methyl Ether (8) during the preparation of 10-Ketonaltrexone, it serves predominantly as a high-purity analytical reference standard and as a synthetic precursor in medicinal chemistry of opioid ligands. [1][2]

Why Generic Naltrexone Derivatives Cannot Substitute for 10-Hydroxy Naltrexone Methyl Ether in Analytical and Synthetic Workflows


Compounds within the naltrexone impurity and intermediate family—including 10-Hydroxy Naltrexone (free phenol, CAS 604767-82-0), 10-Keto Naltrexone Methyl Ether (CAS 96445-13-5), and Naltrexone 3-Methyl Ether (CAS 16617-07-5)—exhibit sharply divergent chromatographic retention, receptor binding profiles, and chemical reactivity due to regio‑ and chemo‑specific modifications at the C-3, C-10, and C-6 positions. [1][2] The Archer group demonstrated that oxidation of the C-10 hydroxyl to the ketone abolishes opioid antagonist potency, while demethylation at C-3 restores free-phenol hydrogen‑bond donor capacity, profoundly altering target engagement. [1] These structural variations render generic interchange impossible: a reference standard for HPLC impurity profiling, a protected intermediate for C-10‑selective functionalisation, or a probe for structure‑activity relationship (SAR) studies each requires the exact regio‑isomer. [1][2]

Quantitative Differentiation Evidence for 10-Hydroxy Naltrexone Methyl Ether versus Closest Structural Analogs


10-Hydroxy vs. 10-Keto Substitution: Step-Change in Opioid Antagonist Potency (Class-Level Inference from the Archer Study)

In the same Archer et al. publication that characterized 10-Hydroxy Naltrexone Methyl Ether (8), oxidation to 10-Ketonaltrexone Methyl Ether (9) resulted in a profound loss of opioid antagonist activity. In the guinea-pig myenteric plexus preparation, naltrexone at 100 nM produced a dose ratio of 276.0 ± 55.2, whereas 10-Ketonaltrexone at 100 nM produced only 1.84 ± 0.26. [1] At the κ receptor (ethylketazocine), naltrexone gave a dose ratio of 23.9 ± 5.5, while the 10-keto congener showed 1.58 ± 1.10. [1] Although direct binding data for the 10-hydroxy intermediate were not reported, the stepwise chemical logic—hydroxyl can be oxidised to ketone, ketone cannot be reduced back without changing synthetic route—establishes 10-Hydroxy Naltrexone Methyl Ether as the chemically distinct, synthetically committed precursor whose procurement is essential when the 10-hydroxy oxidation state must be retained. [1]

opioid pharmacology structure-activity relationship naltrexone derivatives

3-Methyl Ether Protection vs. Free Phenol: Synthetic Utility and Stability Differentiation

In the patented sequential benzylic oxidation process (US 6,166,211), selective methylation of the C-3 phenolic hydroxyl is performed first, enabling subsequent regioselective C-10 hydroxylation with ceric ammonium nitrate. [1] Naltrexone base (free phenol) cannot undergo selective C-10 oxidation without extensive by-product formation, whereas 10-Hydroxy Naltrexone (CAS 604767-82-0) lacks the 3-methyl protecting group required for subsequent synthetic steps. [2] The methyl ether thus combines two orthogonal functional handles—a protected phenol at C-3 and a chemically reactive secondary alcohol at C-10—that are absent in any other single naltrexone analog. [1]

protecting-group strategy morphinan synthesis naltrexone derivatisation

Validated Identity and Purity Specifications for Regulatory-Grade Reference Material

Current commercial lots of 10-Hydroxy Naltrexone Methyl Ether (TRC Cat. H948535) are supplied with a full panel of regulatory-grade analytical certifications, including HPLC purity assay, ¹H‑NMR, ¹³C‑NMR, mass spectrometry (MS), infrared spectroscopy (IR), Karl‑Fischer (KF) water content, and thermogravimetric analysis (TGA). [1] The material is presented as a pale brown solid (Mw 371.43, C₂₁H₂₅NO₅), soluble in acetone, dichloromethane, and DMSO, and requires storage at –20 °C for long-term stability. In contrast, routine chemical catalog entries for Naltrexone 3-Methyl Ether or 10-Oxo Naltrexone Methyl Ether frequently lack comprehensive pharmacopoeial-grade certification, creating a gap in regulatory documentation for ANDA submissions. [1]

analytical reference standard pharmacopoeial impurity quality control

Optimized Application Scenarios for 10-Hydroxy Naltrexone Methyl Ether in Drug Development and Analytical Control


Pharmacopoeial Impurity Reference Standard for Naltrexone Drug Substance and Finished Product

10-Hydroxy Naltrexone Methyl Ether is listed as a process-related impurity of naltrexone; its fully characterised reference standard is used for HPLC system suitability, retention time marking, and quantitative impurity determination in ANDA submissions. [1] The batch-specific analytical panel directly satisfies ICH Q3A/Q3B requirements for identification and control of structurally related impurities. [1]

Regioselective Synthetic Intermediate for 10-Functionalised Naltrexone Derivatives

The 3-methyl ether protected form of 10-Hydroxy Naltrexone is the required starting material for selective C-10 oxidation to yield 10-Ketonaltrexone Methyl Ether, a pharmacologically evaluated probe. [1] Any attempt to oxidise a free 3-phenol analog leads to complex mixtures of C-3/C-10 quinone-like products, making the methyl‑protected precursor the only viable route. [2]

Structure–Activity Relationship (SAR) Probe for the Role of 10-Oxygenation in Opioid Receptor Binding

The Archer study established that conversion of the C-10 hydroxyl to the ketone virtually eliminates antagonist activity at all three opioid receptors. [1] 10-Hydroxy Naltrexone Methyl Ether therefore serves as the protected ‘activity‑on’ intermediate, enabling SAR studies that systematically vary the C-10 oxidation state while keeping the C-3 masking group constant, a design unattainable with any other single naltrexone congener. [1]

Method Development and Validation in cGMP Quality Control Laboratories

The comprehensive analytical certification (HPLC, NMR, MS, IR, KF, TGA) provided for each batch of 10-Hydroxy Naltrexone Methyl Ether allows direct use as a calibration standard in cGMP analytical method validation, reducing lead time and cost compared to vendors who supply only minimal characterisation data. [1]

Quote Request

Request a Quote for 10-Hydroxy Naltrexone Methyl Ether

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.